molecular formula C18H21N7O4 B2948891 N-(2,4-diethoxypyrimidin-5-yl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide CAS No. 1797659-39-2

N-(2,4-diethoxypyrimidin-5-yl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide

Cat. No.: B2948891
CAS No.: 1797659-39-2
M. Wt: 399.411
InChI Key: DTEIOVNNZZIICO-UHFFFAOYSA-N
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Description

N-(2,4-Diethoxypyrimidin-5-yl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide is a synthetic acetamide derivative featuring a pyrimidine core substituted with diethoxy groups at the 2- and 4-positions and a pyrazole moiety at the 6-position of the second pyrimidine ring. This compound’s structure integrates dual pyrimidine scaffolds connected via an ether linkage, a design strategy commonly employed to enhance molecular rigidity and target-binding specificity in medicinal chemistry .

Properties

IUPAC Name

N-(2,4-diethoxypyrimidin-5-yl)-2-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7O4/c1-4-27-17-13(10-19-18(24-17)28-5-2)23-15(26)11-29-16-9-14(21-12(3)22-16)25-8-6-7-20-25/h6-10H,4-5,11H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTEIOVNNZZIICO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC=C1NC(=O)COC2=NC(=NC(=C2)N3C=CC=N3)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s uniqueness lies in its substitution pattern. Below is a comparative analysis with structurally related acetamide derivatives:

Table 1: Key Structural Features and Implications

Compound Name Substituents Key Features Potential Implications Reference
Target Compound 2,4-Diethoxy-pyrimidine; 2-methyl-6-(1H-pyrazol-1-yl)-pyrimidine High electron density from ethoxy groups; pyrazole enhances H-bonding capacity Improved solubility and target affinity compared to methoxy analogs
N-(4,6-Dimethoxypyrimidin-2-yl)acetamide 4,6-Dimethoxy-pyrimidine Smaller methoxy groups; no heterocyclic extensions Lower lipophilicity; reduced steric hindrance for binding
N-(5-Fluoro-4-methylpyridin-2-yl)acetamide Fluorine and methyl on pyridine Electronegative fluorine; rigid pyridine core Enhanced metabolic stability; potential for halogen-bond interactions
N-(6-(2-methylpyrimidin-4-yloxy)quinazolin-2-yl)-2-(piperidin-1-yl)acetamide Quinazoline-pyrimidine hybrid; piperidine Extended aromatic system; basic piperidine group Increased membrane permeability; possible kinase inhibition
N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide Chloro-fluoro-phenyl; naphthyl Bulky naphthyl group; halogenated aryl ring High hydrophobicity; potential DNA intercalation

Electronic and Steric Effects

  • Diethoxy vs.
  • Pyrazole vs. Halogen/Hydrocarbon Substituents: The 1H-pyrazol-1-yl group introduces hydrogen-bond acceptor/donor functionality absent in halogenated (e.g., N-(5-fluoro-4-methylpyridin-2-yl)acetamide) or naphthyl-substituted analogs, which may improve target engagement in enzyme active sites .

Pharmacokinetic and Pharmacodynamic Trends

  • Solubility : The diethoxy-pyrimidine scaffold likely increases aqueous solubility compared to naphthalene-containing analogs (e.g., N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide) but may reduce it relative to smaller methoxy derivatives .
  • Binding Affinity : The pyrimidine-pyrazole ether linkage may mimic ATP-binding motifs in kinases, a feature shared with quinazoline-based analogs (e.g., BP 27516 in ), though direct inhibitory data are lacking .

Research Findings and Limitations

Crystallographic Insights

Crystal structures of related acetamides (e.g., N-(4-bromophenyl)-2-(2-thienyl)acetamide) reveal planar aromatic systems stabilized by π-π stacking and hydrogen bonds .

Knowledge Gaps

No direct bioactivity or ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) data are available for the target compound. Extrapolations from structural analogs suggest promise in kinase-targeted therapies, but experimental validation is critical.

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